molecular formula C21H21P B14693666 Bis(3-methylphenyl)-(4-methylphenyl)phosphane CAS No. 35123-59-2

Bis(3-methylphenyl)-(4-methylphenyl)phosphane

Katalognummer: B14693666
CAS-Nummer: 35123-59-2
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: ZCEFWXPOSWTCGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(3-methylphenyl)-(4-methylphenyl)phosphane is an organophosphorus compound characterized by the presence of three phenyl groups attached to a phosphorus atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-methylphenyl)-(4-methylphenyl)phosphane typically involves the reaction of phosphorus trichloride with 3-methylphenyl and 4-methylphenyl Grignard reagents. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

PCl3+2C6H4(CH3)MgBr+C6H4(CH3)MgClP(C6H4(CH3))3+3MgCl2\text{PCl}_3 + 2 \text{C}_6\text{H}_4(\text{CH}_3)\text{MgBr} + \text{C}_6\text{H}_4(\text{CH}_3)\text{MgCl} \rightarrow \text{P}(\text{C}_6\text{H}_4(\text{CH}_3))_3 + 3 \text{MgCl}_2 PCl3​+2C6​H4​(CH3​)MgBr+C6​H4​(CH3​)MgCl→P(C6​H4​(CH3​))3​+3MgCl2​

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(3-methylphenyl)-(4-methylphenyl)phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in nucleophilic substitution reactions where the phenyl groups can be replaced by other substituents.

    Coordination: The phosphorus atom can coordinate with transition metals to form complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.

    Coordination: Transition metal salts like palladium chloride and platinum chloride are used to form coordination complexes.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Coordination: Metal-phosphine complexes.

Wissenschaftliche Forschungsanwendungen

Bis(3-methylphenyl)-(4-methylphenyl)phosphane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Bis(3-methylphenyl)-(4-methylphenyl)phosphane involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphorus atom acts as a nucleophile, forming bonds with electrophilic metal centers. This coordination facilitates various catalytic processes, including bond formation and cleavage reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triphenylphosphine: Similar in structure but lacks the methyl substituents on the phenyl rings.

    Bis(3-methylphenyl)phenylphosphine: Similar but with only two 3-methylphenyl groups and one phenyl group.

    Bis(4-methylphenyl)phenylphosphine: Similar but with two 4-methylphenyl groups and one phenyl group.

Uniqueness

Bis(3-methylphenyl)-(4-methylphenyl)phosphane is unique due to the presence of both 3-methylphenyl and 4-methylphenyl groups, which can influence its steric and electronic properties. This unique structure can enhance its reactivity and selectivity in catalytic applications compared to other similar compounds.

Eigenschaften

CAS-Nummer

35123-59-2

Molekularformel

C21H21P

Molekulargewicht

304.4 g/mol

IUPAC-Name

bis(3-methylphenyl)-(4-methylphenyl)phosphane

InChI

InChI=1S/C21H21P/c1-16-10-12-19(13-11-16)22(20-8-4-6-17(2)14-20)21-9-5-7-18(3)15-21/h4-15H,1-3H3

InChI-Schlüssel

ZCEFWXPOSWTCGQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)P(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.